![molecular formula C7H8ClN3 B3093301 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 1242338-95-9](/img/structure/B3093301.png)

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

Overview

Description

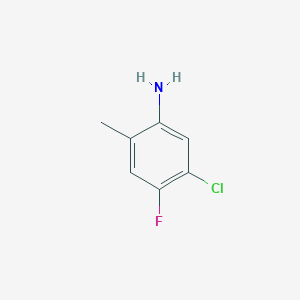

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride is a chemical compound with the empirical formula C7H8ClN3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine compounds has been a subject of intense research for numerous decades . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

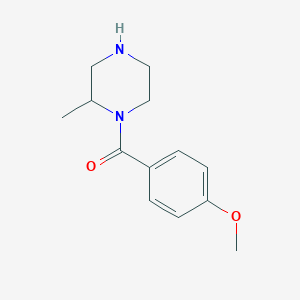

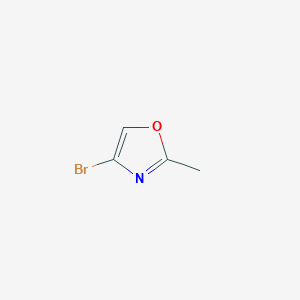

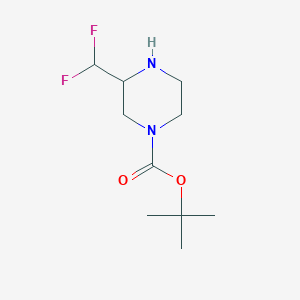

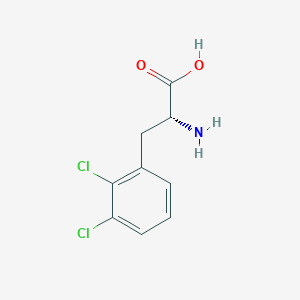

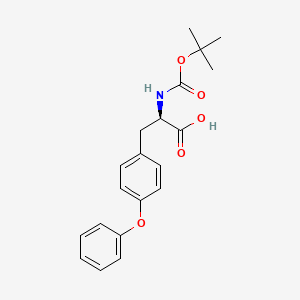

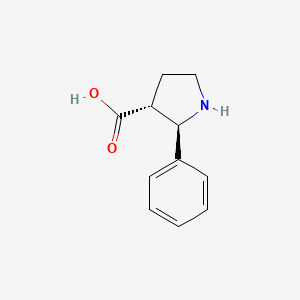

The molecular structure of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride can be represented by the SMILES stringCl.Cc1nc2cccnc2[nH]1 . The InChI key for this compound is HRMLTGLKNMSNEW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride is a solid substance . It has a molecular weight of 169.61 .Scientific Research Applications

Medicinal Chemistry

“2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride” is an important synthon in the development of new drugs . It’s a part of the imidazole class of heterocycles, which are known for their broad range of chemical and biological properties .

Anti-Inflammatory and Antitumor Applications

Imidazole derivatives, including “2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride”, show anti-inflammatory and antitumor activities . This makes them potential candidates for the development of new therapeutic agents.

Antidiabetic and Anti-allergic Applications

Imidazole derivatives also exhibit antidiabetic and anti-allergic activities . This suggests that they could be used in the treatment of diabetes and allergic reactions.

Antiviral and Antioxidant Applications

Imidazole derivatives have been reported to possess antiviral and antioxidant activities . This indicates their potential use in combating viral infections and oxidative stress-related conditions.

Anti-amoebic and Antihelmintic Applications

Imidazole derivatives, including “2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride”, have shown anti-amoebic and antihelmintic activities . This suggests their potential use in the treatment of amoebic and helminthic infections.

Corrosion Inhibition

Imidazopyridine and its derivatives, including “2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride”, have been extensively studied as potential inhibitors of acid corrosion . They show inhibition properties at relatively low concentrations in a highly corrosive environment .

Treatment of Human African Trypanosomiasis

Substituted 2-phenylimidazo[4,5-b]pyridines, which could potentially include “2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride”, have proven to be promising new lead compounds for the development of drugs to treat human African trypanosomiasis .

Applications in Organometallic Chemistry and Material Science

Imidazo[4,5-b]pyridine derivatives possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science . This is due to their special structural characteristics .

Safety and Hazards

Future Directions

Imidazo[4,5-b]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry . They have the potential to influence many cellular pathways, making them significant in the treatment of various disease conditions . Therefore, the future directions for 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride could involve further exploration of its potential therapeutic applications.

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been reported to interact with various biological receptors such as gaba a , AT1 and AT2 , including angiotensin II and thromboxane A2 . They also target tubulin, inhibiting cancer cell proliferation and migration .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They can act as positive allosteric modulators of the GABA A receptor , and as antagonists of various biological receptors .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exert potent antiproliferative activity . They can inhibit cancer cell proliferation and migration without affecting the viability of normal cells .

Action Environment

It’s worth noting that imidazo[4,5-b]pyridine derivatives have been studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .

properties

IUPAC Name |

2-methyl-1H-imidazo[4,5-b]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c1-5-9-6-3-2-4-8-7(6)10-5;/h2-4H,1H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMLTGLKNMSNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.